Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a quinazoline core, and a thioxo group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Quinazoline Core Construction: The quinazoline core is synthesized through the cyclization of appropriate precursors, often involving the use of polyphosphoric acid (PPA) as a cyclization agent.
Thioxo Group Introduction:
Final Coupling and Esterification: The final step involves coupling the piperazine intermediate with the quinazoline-thioxo intermediate, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine
In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, while the quinazoline core and thioxo group contribute to the overall activity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Methyl 3-(3-(4-(4-bromophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Uniqueness
The uniqueness of Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroquinazoline compounds can inhibit tumor cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Properties : Compounds structurally related to tetrahydroquinazolines have demonstrated antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The inhibition of these enzymes could contribute to both anti-inflammatory and analgesic effects .
- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially leading to psychoactive effects or modulation of neurochemical pathways .
Data Tables
Biological Activity | Target/Effect | Reference |
---|---|---|
Antitumor | MCF-7 Cell Line | |
Antimicrobial | Staphylococcus aureus | |
Enzyme Inhibition | COX, LOX |
Case Studies
- Antitumor Efficacy : A study evaluated a series of tetrahydroquinazoline derivatives for their ability to inhibit the growth of cancer cells. The results indicated that modifications in the piperazine ring significantly affected cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against a panel of bacteria. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, indicating their potential as antimicrobial agents .
Properties
Molecular Formula |
C23H23FN4O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33) |
InChI Key |
UKXKECPCCYAXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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